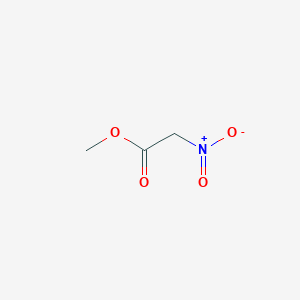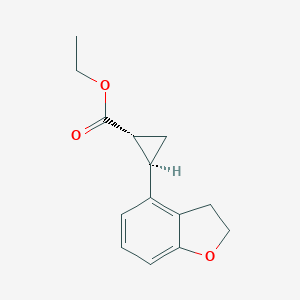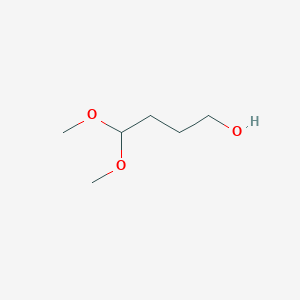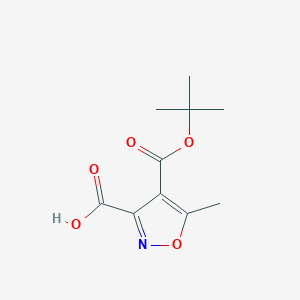![molecular formula C19H30O B050950 10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 118371-41-8](/img/structure/B50950.png)
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Descripción general
Descripción
“10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one” is a complex organic compound. Unfortunately, there isn’t much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. It’s likely that it undergoes reactions typical of similar organic compounds .Aplicaciones Científicas De Investigación
Androgen Biosynthesis Inhibitors : Two derivatives of the compound were identified as inhibitors of androgen biosynthesis, useful in understanding steroid structure and function (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Aglycone Source : It was isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine, and studied for its crystal structure, providing insights into the conformation of cyclopentane rings in natural compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Carcinogenicity Studies : Various derivatives were synthesized and studied for their carcinogenic potential, contributing to understanding the molecular mechanisms of cancer development (Coombs, 1966; Ribeiro, Hadfield, Clayton, Vose, & Coombs, 1983; Coombs, Russell, Jones, & Ribeiro, 1985).
Chemical Synthesis and Structural Analysis : Research has focused on the synthesis and structural elucidation of this compound and its derivatives, contributing to the field of organic chemistry and materials science (Ketuly, Hadi, Khaledi, & Tiekink, 2010; Nie, Wang, & Zhou, 2006; Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).
Antimicrobial and Antitumor Activities : Studies have explored the antimicrobial and antitumor properties of derivatives, particularly in the context of synthesizing new pharmaceuticals (Shaheen, Ali, Rosario, & Shah, 2014).
Pharmaceutical Intermediates : The compound has been used as an intermediate in the synthesis of hormone pharmaceuticals, highlighting its role in drug development (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRNUNYBVFVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331425 | |
| Record name | Androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androstan-3-one | |
CAS RN |
118371-41-8 | |
| Record name | Androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









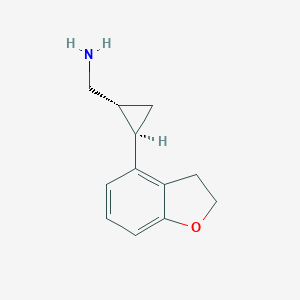
![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
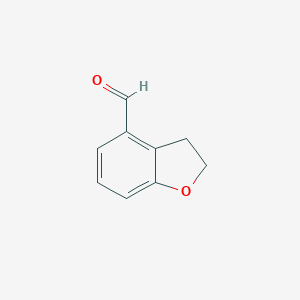
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
